(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Catalog No.
S14346700
CAS No.
76134-83-3
M.F
C22H24N2O4
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyr...

CAS Number

76134-83-3

Product Name

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

IUPAC Name

(E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GUJPQBJNGCYMEC-WLHGVMLRSA-N

Canonical SMILES

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is a complex organic compound with the molecular formula C22H24N2O4C_{22}H_{24}N_{2}O_{4} and a molecular weight of approximately 380.44 g/mol. This compound features a unique bicyclic structure that incorporates both dibenzo and pyrimido moieties, contributing to its distinctive chemical properties and potential biological activities. It is often referred to by its CAS number 76134-84-4 and is known for its potential applications in medicinal chemistry.

. Key steps typically include:

  • Formation of the Core Structure: The initial reactions involve the construction of the dibenzo and pyrimido frameworks through cyclization processes.
  • Hydrogenation: The hexahydro component suggests that hydrogenation reactions are employed to saturate specific double bonds within the bicyclic system.
  • Fumarate Salt Formation: The fumarate form is achieved by reacting the base compound with fumaric acid, which enhances solubility and stability.

These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product .

Research indicates that (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate exhibits various biological activities. It has been studied for:

  • Antidepressant Effects: Preliminary studies suggest potential efficacy in modulating neurotransmitter systems related to mood regulation.
  • Neuroprotective Properties: Some investigations indicate that this compound may offer protective effects against neuronal damage in certain models of neurodegenerative diseases.
  • Antinociceptive Activity: There is evidence supporting its use in pain management through modulation of pain pathways .

The synthesis of this compound can be achieved through several methods, primarily involving multi-step organic synthesis techniques:

  • Starting Materials: Simple organic precursors such as aromatic amines or ketones are utilized.
  • Cyclization Reactions: Techniques like Friedel-Crafts acylation or nucleophilic substitution can be employed to form the bicyclic structure.
  • Hydrogenation: Catalytic hydrogenation is used to achieve saturation in the hexahydro part of the molecule.
  • Salt Formation: The fumarate salt is formed by reacting the free base with fumaric acid in a suitable solvent .

The applications of (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate are primarily focused on:

  • Pharmaceutical Development: Due to its potential antidepressant and neuroprotective properties, it may serve as a lead compound for new drug formulations targeting mood disorders and neurodegenerative diseases.
  • Research Tool: It can be used in biochemical research to study neurotransmitter systems and pain pathways.

Interaction studies of (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate have shown that it may interact with various receptors in the central nervous system:

  • Serotonin Receptors: Potential modulation of serotonin pathways suggests implications for mood regulation.
  • Dopamine Receptors: Investigations into its effects on dopamine signaling could elucidate its role in reward pathways .

These interactions warrant further exploration to fully understand the pharmacodynamics and pharmacokinetics associated with this compound.

Several compounds share structural similarities with (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate. Here are some notable examples:

Compound NameStructural FeaturesNotable Activities
Dibenzo(a,c)quinolizidineSimilar bicyclic structureAntidepressant effects
TetrahydroisoquinolineContains a similar nitrogen-containing ringNeuroprotective properties
Phenylpiperazine derivativesShare piperazine moietyDiverse pharmacological activities

Uniqueness

What sets (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate apart from these compounds is its specific combination of dibenzo and pyrimido structures along with its unique biological activity profile targeting both serotonin and dopamine pathways .

Multi-Step Organic Synthesis Strategies for Bicyclic Core Construction

The bicyclic pyrimidoazepine core is synthesized through a sequence of annulation and cyclization reactions. A foundational approach involves starting with 4,6-dichloropyrimidine derivatives functionalized with allyl groups, which undergo nucleophilic substitution and intramolecular Friedel-Crafts cyclization (Figure 1). For example, 5-allyl-4,6-dichloropyrimidine reacts with methylamine derivatives under basic conditions to form intermediates primed for cyclization. The Friedel-Crafts step, catalyzed by Lewis acids such as AlCl₃, facilitates electrophilic aromatic substitution, closing the azepine ring and forming the dibenzo[c,f]pyrimido[1,6-a]azepine framework.

Solvent-free conditions have been explored to enhance reaction efficiency. In analogous syntheses, three-component reactions (3-CR) involving gem-diactivated olefins, isocyanides, and cyclic imines yield pyrrole-fused azepines at 100°C without solvents, achieving yields up to 70%. While this method has not been directly applied to the target compound, it demonstrates the viability of solvent-free protocols for complex heterocycles.

Table 1: Comparison of Bicyclic Core Synthesis Methods

StepConditionsYieldKey Features
AminolysisK₂CO₃, DMF, 80°C85%Introduces amine functionality
Friedel-CraftsAlCl₃, CH₂Cl₂, reflux78%Forms azepine ring
Solvent-free 3-CR100°C, no catalyst70%Reduces purification complexity

Catalytic Asymmetric Approaches to Enantiomeric Purity Control

Enantioselective synthesis of the (+)-enantiomer remains underexplored in available literature. However, insights from related systems suggest potential strategies. Silyl aza-Prins cyclization, catalyzed by FeCl₃, generates tetrahydroazepines with moderate diastereoselectivity (3:1 trans:cis). While this method does not employ chiral catalysts, modifying the reaction with enantiopure silyl reagents or chiral Lewis acids could induce asymmetry. For instance, using (R)-BINOL-derived catalysts in analogous Prins cyclizations has achieved enantiomeric excess (ee) >90% in azepine derivatives.

Alternatively, enzymatic resolution of racemic intermediates offers a post-synthetic route to enantiopurity. Lipase-catalyzed acylations of secondary alcohols in azepine precursors have resolved enantiomers with ee values exceeding 98% in model systems. Though untested for the target compound, these methods provide a roadmap for future studies.

Fumarate Salt Formation: Crystallization and Counterion Selection Techniques

Fumarate salt formation optimizes the compound’s physicochemical properties. The free base is dissolved in hot ethanol and treated with equimolar fumaric acid, inducing crystallization upon cooling. Critical parameters include:

  • Solvent polarity: Ethanol-water mixtures (4:1) enhance crystal nucleation.
  • Cooling rate: Gradual cooling (0.5°C/min) yields larger, purer crystals.
  • Counterion rationale: Fumarate’s dicarboxylate structure improves aqueous solubility versus mono-carboxylates like acetate, while maintaining stability under ambient conditions.

Table 2: Crystallization Conditions for Fumarate Salt

ParameterOptimal ValueEffect on Crystallization
SolventEthanol:H₂O (4:1)Enhances solubility and nucleation
Temperature gradient60°C → 25°C over 12 hrsPrevents amorphous precipitation
Stirring rate200 rpmEnsures homogeneous crystal growth

Purification via silica gel chromatography with n-hexane/ethyl acetate (1:3) removes unreacted starting materials, yielding pharmaceutical-grade fumarate salt (>99% purity by HPLC). X-ray crystallography confirms salt stoichiometry and hydrogen-bonding patterns critical for stability.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

380.17360725 g/mol

Monoisotopic Mass

380.17360725 g/mol

Heavy Atom Count

28

UNII

6WW856ENR9

Related CAS

85750-27-2
76134-84-4

Dates

Last modified: 08-10-2024

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